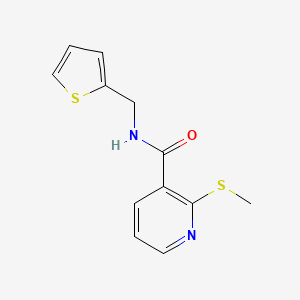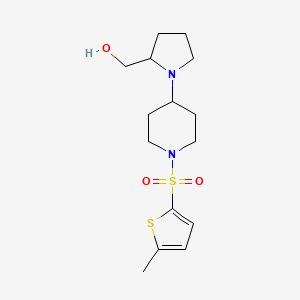
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as ODPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ODPA is a small molecule that belongs to the class of oxalamide derivatives and has been shown to possess various biological activities.
Scientific Research Applications
- Application : ODP plays a critical role in developing antibodies specific to asialo-erythropoietin molecules. These antibodies are used to investigate the isoelectric profiles of EPO in urine samples. By analyzing the asialo-pattern EPO, it becomes possible to differentiate between natural and recombinant hormone, aiding in anti-doping efforts .
Anti-Doping Control in Sports
Bioethics and Collaborative Research
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide' involves the reaction of 4-sulfamoylphenethylamine with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide to form the desired product.", "Starting Materials": [ "4-sulfamoylphenethylamine", "oxalyl chloride", "N-(4-aminobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide" ], "Reaction": [ "Step 1: React 4-sulfamoylphenethylamine with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 2: Add N-(4-aminobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the final product, 'N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide'." ] } | |
CAS RN |
923146-32-1 |
Product Name |
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide |
Molecular Formula |
C19H19N5O5S |
Molecular Weight |
429.45 |
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
InChI |
InChI=1S/C19H19N5O5S/c20-30(28,29)13-7-5-12(6-8-13)9-10-21-18(26)19(27)22-11-16-14-3-1-2-4-15(14)17(25)24-23-16/h1-8H,9-11H2,(H,21,26)(H,22,27)(H,24,25)(H2,20,28,29) |
InChI Key |
AQUGPEPXFZDHQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



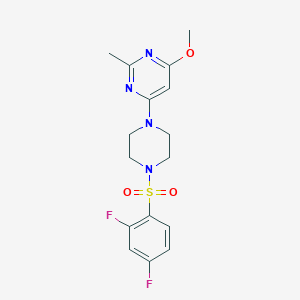
![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)
![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

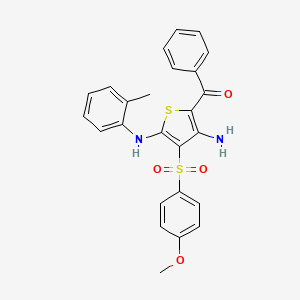
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
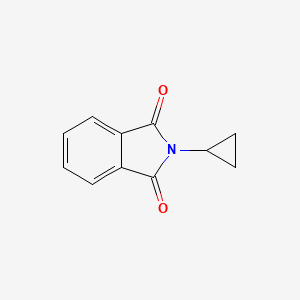

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)
![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)
![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)
